Calcium dihydrogendiphosphate

Description

Contextual Significance within Inorganic Phosphate (B84403) Chemistry

Calcium dihydrogen diphosphate (B83284) holds a significant position in the field of inorganic chemistry, primarily as a key intermediate compound in the synthesis and thermal transformation of other calcium phosphates. Its importance is not as an end-product for most large-scale applications, but rather as a crucial transitional phase.

Research has consistently shown that CaH₂P₂O₇ is formed during the thermal decomposition of hydrated acidic calcium phosphates. For instance, it is a registered intermediate product when calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) is heated. chalcogen.rodntb.gov.ua This process involves the elimination of water and the condensation of dihydrogen phosphate ions. Similarly, heating calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O) leads to the formation of calcium pyrophosphate, a process in which acid pyrophosphate is a precursor. bme.hu The thermal treatment of these materials is a fundamental step in the production of various calcium phosphate-based materials, including calcium polyphosphate, Ca(PO₃)₂, which is the final product of decomposition at temperatures above 500°C. chalcogen.ro

Beyond its role as an intermediate, CaH₂P₂O₇ serves as a valuable reactant in solid-state synthesis. Researchers have prepared compounds such as CaRb₂P₂O₇ and CaCs₂P₂O₇ by heating a mixture of calcium dihydrogen diphosphate with rubidium or cesium nitrate. biointerfaceresearch.com Furthermore, its well-defined crystal structure has made it a useful structural model for studying other isostructural compounds, such as beta-magnesium dihydrogen diphosphate (β-MgH₂P₂O₇). core.ac.uk

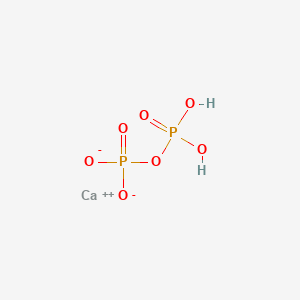

The structural arrangement of CaH₂P₂O₇ consists of calcium ions bonded to six oxygen atoms, forming CaO₆ octahedra. These octahedra share corners with phosphate tetrahedra, creating a three-dimensional structure. core.ac.ukosti.gov This specific configuration distinguishes it from other s-block acid pyrophosphates. core.ac.uk

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | osti.gov |

| Space Group | C2/c | osti.gov |

| Coordination Environment | Ca²⁺ bonded to six O²⁻ atoms (CaO₆ octahedra) | core.ac.ukosti.gov |

| Ca-O Bond Distance Range | 2.26–2.48 Å | osti.gov |

| Connectivity | CaO₆ octahedra share corners with six equivalent PO₄ tetrahedra | osti.gov |

Evolution of Research Perspectives and Methodologies

The study of calcium phosphates dates back to the late 18th century with the discovery of acidic forms of these salts. nih.gov However, fundamental, systematic studies of the CaO–P₂O₅–H₂O system that governs the formation of compounds like CaH₂P₂O₇ were not established until the mid-20th century. nih.gov

Early research was primarily focused on bulk synthesis and chemical analysis. Traditional preparation methods involved the thermal treatment of phosphate raw materials or simple precipitation reactions using starting materials like calcium carbonate and phosphoric acid. chalcogen.roresearchgate.net While effective, these methods often resulted in inhomogeneity and poor control over stoichiometry. chalcogen.ro The evolution of research has led to more sophisticated synthesis routes. Modern approaches include solution-based methods that allow for molecular-level mixing, facilitating the formation of homogeneous particles with improved properties. chalcogen.ro Another advanced technique involves the use of thermolabile organophosphate precursors, which can be decomposed under controlled conditions in solution to yield highly pure crystalline products like Ca(H₂PO₄)₂·H₂O, a direct precursor to CaH₂P₂O₇. nih.gov

The methodologies for characterizing calcium dihydrogen diphosphate and its related phases have also evolved significantly. The initial focus on basic chemical composition gave way to advanced analytical techniques.

X-ray Diffraction (XRD): This has been pivotal in determining the precise crystal structure of CaH₂P₂O₇. core.ac.ukosti.gov The development of in-situ powder diffraction has further allowed researchers to observe the formation of the compound in real-time during thermal processes. semanticscholar.org

Thermal Analysis: Techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG) have become standard for studying the decomposition pathways of precursors like Ca(H₂PO₄)₂·H₂O. chalcogen.ro These methods provide detailed information about the temperatures at which water is eliminated and phase transitions, such as the formation of CaH₂P₂O₇, occur. chalcogen.robme.hu

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to investigate the vibrational modes of the phosphate groups. chalcogen.ro The interpretation of these complex solid-state spectra is often aided by factor group analysis, which accounts for the symmetry of the crystal lattice. mtu.edu FTIR spectra have been used to track the transformation of H₂PO₄⁻ groups in precursor materials during their conversion to the diphosphate structure. chalcogen.roresearchgate.net

| Temperature Range (°C) | Process | Intermediate/Product | Source |

|---|---|---|---|

| 50-277 | Elimination of water | Anhydrous Ca(H₂PO₄)₂ | chalcogen.ro |

| 277-417 | Condensation reaction | This compound (CaH₂P₂O₇) | chalcogen.ro |

| 417-500 | Further condensation | Formation of polyphosphates | chalcogen.ro |

| > 500 | Final decomposition | Calcium Polyphosphate (Ca(PO₃)₂) | chalcogen.ro |

Structure

2D Structure

Properties

Molecular Formula |

CaH2O7P2 |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

calcium;phosphono phosphate |

InChI |

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |

InChI Key |

VEJCUEBBRSCJRP-UHFFFAOYSA-L |

Canonical SMILES |

OP(=O)(O)OP(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Calcium Dihydrogendiphosphate

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely utilized method for synthesizing calcium phosphates due to the molecular-level mixing of precursors, which facilitates the formation of homogeneous polycrystalline particles. chalcogen.ro This approach typically involves the reaction of a soluble calcium salt with a phosphate (B84403) source in a controlled liquid environment. However, conventional precipitation methods can have drawbacks in precisely controlling stoichiometry, crystallinity, and morphology. chalcogen.ro

One common precipitation reaction involves neutralizing phosphoric acid with a calcium source, such as calcium carbonate or calcium hydroxide (B78521), and carefully controlling the pH to favor the desired product. Another approach is the reaction between sodium dihydrogen phosphate and calcium hydroxide in an aqueous solution to form calcium dihydrogen diphosphate (B83284), which is then filtered, washed, and dried. psu.edu

Influence of Solvent Systems and Media Agents

The choice of solvent or media agent significantly influences the reaction pathway and the physical properties of the precipitated product. Studies on the synthesis of calcium dihydrogen phosphate precursors, such as monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), have demonstrated the differential effects of aqueous, acetone-water, and ethanol-water systems. chalcogen.ro

In a purely aqueous system using calcium carbonate and phosphoric acid, the reaction is vigorous and accompanied by the evolution of carbon dioxide gas. chalcogen.ro However, when the reaction is conducted in acetone-water or ethanol-water media, the hot reaction is reduced, and the evolution of CO₂ gas is prevented. chalcogen.ro This indicates that the organic solvent media play a crucial role in the reaction mechanism. The use of these mixed-solvent systems is proposed as a simple, rapid, and cost-effective route to synthesize calcium phosphate precursors with distinct physical properties important for specific applications. chalcogen.ro

Parameters Governing Crystallization and Morphology

The crystallization and resulting morphology of calcium dihydrogen diphosphate and its precursors are governed by several key parameters, including pH, temperature, ionic concentration, and the solvent system used. chalcogen.roresearchgate.net

The morphology of the resulting crystals is directly affected by the synthesis medium. For instance, in the precipitation of Ca(H₂PO₄)₂·H₂O, an aqueous system yields parallelogram-like crystals, while an acetone-water system produces a mixture of irregularly shaped crystals and agglomerates. chalcogen.ro The use of an ethanol-water solution results in non-uniform, irregularly-shaped crystals in aggregates. chalcogen.ro The particle nucleation and growth mechanisms are complex and influenced by many preparation factors. preprints.org

Precise pH control is critical to prevent the formation of competing phases. For example, when reacting phosphoric acid with calcium sources, maintaining a pH of around 3.2 is often necessary to obtain calcium dihydrogen phosphate. In the synthesis of other calcium phosphates, maintaining pH in specific ranges (e.g., 4.5-5.5) is crucial to avoid unintended byproducts like dicalcium phosphate. Temperature also plays a vital role, with reactions often conducted between 25-40°C to achieve high yields. The kinetics of crystallization are influenced by the degree of supersaturation, with different calcium phosphate phases exhibiting varying formation kinetics and stability. nih.gov

Table 1: Influence of Media on Precursor (Ca(H₂PO₄)₂·H₂O) Synthesis

| Media System | Reaction Observation | Resulting Morphology |

| Aqueous | CO₂ gas evolved | Parallelogram-like crystals |

| Acetone-Water | No CO₂ gas evolved | Irregularly shaped crystals and agglomerates |

| Ethanol-Water | No CO₂ gas evolved | Non-uniform, irregularly-shaped crystals in aggregates |

Data sourced from research on the rapid precipitation of Ca(H₂PO₄)₂·H₂O, a direct precursor for CaH₂P₂O₇. chalcogen.ro

Solid-State Reaction Pathways

Solid-state reactions represent a common and straightforward method for preparing various calcium phosphates, including calcium dihydrogen diphosphate. This technique typically involves the thermal treatment of solid precursors, inducing dehydration, condensation, and phase transformations.

A primary solid-state route to CaH₂P₂O₇ is the controlled heating of dicalcium phosphate (CaHPO₄). researchgate.net The thermal decomposition of monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) also proceeds via the formation of calcium dihydrogen diphosphate as an intermediate compound before further transformation to calcium polyphosphate at higher temperatures. chalcogen.ropreprints.org One study details that CaH₂P₂O₇ can be obtained by the controlled heating of monocalcium phosphate at temperatures between 200°C and 250°C. up.pt

Generally, solid-state synthesis requires high temperatures, often exceeding 1000°C for other complex oxides, and may necessitate multiple milling and calcination steps to ensure a homogeneous, single-phase product. thaiscience.infogoogle.com The resulting powders can be agglomerated with irregular particle shapes. google.com

Hydrothermal and Sol-Gel Synthesis Routes

Hydrothermal and sol-gel methods are advanced synthesis techniques that offer improved control over the properties of the final product compared to conventional methods. chalcogen.rodiva-portal.org

Hydrothermal synthesis involves carrying out the reaction in water at elevated temperatures and pressures. A low-temperature hydrothermal exchange reaction has been used to synthesize calcium phosphate materials from calcium oxide (CaO) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) precursors. iium.edu.myresearchgate.net Analysis of the products formed upon heating revealed the presence of P₂O₇ groups, indicating the formation of pyrophosphates as part of the phase transformation. iium.edu.my

Sol-gel synthesis is a wet-chemical technique known for producing materials with high purity and homogeneity at mild conditions. diva-portal.orgelsevierpure.com The process involves the transition of a solution system (sol) into a solid-gel phase. For phosphate-based materials, this can be achieved using various calcium and phosphorus precursors, such as alkoxides and salts. psu.edu While much of the research focuses on hydroxyapatite (B223615), the principles are applicable to other calcium phosphates. researchgate.netdiva-portal.org In some P₂O₅–CaO–Na₂O–SiO₂ systems synthesized via the sol-gel route, CaH₂P₂O₇ has been identified as one of the crystalline phases that precipitate upon heating the gel. psu.edu

Mechanochemical and Microwave-Assisted Preparation

To improve reaction efficiency and control over product characteristics, mechanochemical and microwave-assisted synthesis methods have been applied to the preparation of calcium phosphates. chalcogen.ro

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions and structural changes. researchgate.net This method can be performed under dry or wet conditions. However, studies suggest that dry grinding is preferable for preparing calcium phosphates of biological interest, as wet milling can slow the reaction rate and introduce contamination from the milling equipment. nih.gov Dry grinding of precursor mixtures like Ca(OH)₂ and P₂O₅ can lead to the formation of hydroxyapatite, with the reaction being promoted by the presence of H₂O in the starting materials. researchgate.net

Microwave-assisted synthesis employs microwave irradiation to provide rapid and uniform heating, which can significantly shorten reaction times and save energy compared to conventional heating methods. vjst.vn This technique has been successfully used to synthesize various calcium phosphates, such as hydroxyapatite, from precursors like eggshells (a source of calcium carbonate) and phosphoric acid. vjst.vnnih.govjournalssystem.com The process parameters, including irradiation time and power, can be adjusted to control the phase composition and morphology of the resulting nanocrystals. nih.govjournalssystem.com

Precursor Material Selection and Reaction Stoichiometry

The choice of starting materials and the precise control of their molar ratios are fundamental to the successful synthesis of pure calcium dihydrogen diphosphate. A variety of calcium and phosphorus precursors are utilized across the different synthesis methodologies.

Commonly used calcium precursors include:

Calcium Carbonate (CaCO₃) chalcogen.ropreprints.org

Calcium Hydroxide (Ca(OH)₂) psu.eduresearchgate.netnih.gov

Calcium Oxide (CaO) iium.edu.myresearchgate.net

Dicalcium Phosphate (CaHPO₄)

Tricalcium Phosphate (Ca₃(PO₄)₂)

The phosphorus source is typically:

Phosphoric Acid (H₃PO₄) chalcogen.ropreprints.org

Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) iium.edu.myjst.go.jp

Sodium Dihydrogen Phosphate psu.edu

Urea (B33335) Phosphate nih.gov

The reaction stoichiometry, particularly the calcium-to-phosphorus (Ca/P) molar ratio, and the solution pH are critical parameters that dictate the final calcium phosphate phase. jst.go.jpmdpi.com For example, the "lime method" involves reacting calcium carbonate with phosphoric acid, controlling the endpoint pH to 3.2 to yield CaH₂P₂O₇. Similarly, the "calcium hydrogen phosphate method" neutralizes CaHPO₄ with H₃PO₄ to the same pH endpoint. Deviations from the optimal stoichiometry and pH can lead to the formation of mixtures of different calcium phosphate compounds. mdpi.com

Table 2: Common Precursors for Calcium Dihydrogen Diphosphate Synthesis

| Calcium Precursor | Phosphorus Precursor | Synthesis Method Mentioned |

| Calcium Carbonate (CaCO₃) | Phosphoric Acid (H₃PO₄) | Precipitation, Solid-State |

| Calcium Hydroxide (Ca(OH)₂) | Phosphoric Acid (H₃PO₄) | Precipitation |

| Calcium Oxide (CaO) | Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | Hydrothermal |

| Dicalcium Phosphate (CaHPO₄) | Phosphoric Acid (H₃PO₄) | Precipitation |

| Sodium Dihydrogen Phosphate | Calcium Hydroxide (Ca(OH)₂) | Precipitation |

| Urea Phosphate | Calcium Hydroxide (Ca(OH)₂) | Precipitation |

Structural and Morphological Elucidation

Crystallographic Characterization (e.g., X-ray Diffraction, Unit Cell Determination, Space Group Analysis)

The crystal structure of Calcium dihydrogen diphosphate (B83284) has been determined through powder X-ray diffraction (XRD) techniques, including in situ high-temperature diffraction measurements with synchrotron radiation researchgate.netcristal.org. It is the first characterized structure of a divalent metal cation-dihydrogen diphosphate researchgate.netresearchgate.net.

The compound crystallizes in the monoclinic system, and its structure was solved ab initio, with Rietveld analysis of room temperature powder patterns confirming the structural model and allowing for the determination of hydrogen atom positions researchgate.net. The structure consists of isolated, distorted CaO₆ octahedra that are connected through corner-sharing diphosphate groups. The [H₂P₂O₇]²⁻ anion groups are interconnected by strong hydrogen bonds, forming infinite layers researchgate.net.

The detailed crystallographic data for Calcium dihydrogen diphosphate are summarized in the table below.

Table 1: Crystallographic Data for Calcium dihydrogen diphosphate (CaH₂P₂O₇)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.netcore.ac.uk |

| Space Group | C2/c | researchgate.netresearchgate.netcore.ac.uk |

| Unit Cell Parameter a | 7.3276(1) Å | researchgate.netresearchgate.netcore.ac.uk |

| Unit Cell Parameter b | 8.1282(1) Å | researchgate.netresearchgate.netcore.ac.uk |

| Unit Cell Parameter c | 9.7632(1) Å | researchgate.netresearchgate.netcore.ac.uk |

Microscopic and Nanoscopic Investigation of Morphology (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Particle Shape and Size Analysis)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the surface topography, shape, and size of particles at microscopic and nanoscopic scales. While these methods are standard for material characterization, specific and detailed morphological studies focusing solely on pure Calcium dihydrogen diphosphate are not extensively detailed in the available literature. One study noted the presence of a CaH₂P₂O₇ phase within nano-hydroxyapatite powders, which exhibited a spherical and agglomerated morphology with a mean particle size of approximately 36 nm; however, this analysis was of a composite material, not pure Calcium dihydrogen diphosphate nih.gov.

Vibrational Spectroscopic Analysis (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for probing the local atomic environment of specific nuclei. For phosphorus-containing compounds, ³¹P Magic Angle Spinning (MAS) NMR is particularly informative. This technique can distinguish between different phosphate (B84403) environments within a crystal lattice, providing data on chemical bonding and structural ordering. Although solid-state ³¹P MAS NMR has been noted as a characterization technique for materials involving Calcium dihydrogen diphosphate, specific chemical shift data for the pure compound are not detailed in the surveyed scientific reports cristal.org.

Surface Area and Porosity Assessments (e.g., Brunauer–Emmett–Teller (BET) Method)

The Brunauer–Emmett–Teller (BET) method is the standard technique for measuring the specific surface area of a solid material by analyzing the physical adsorption of a gas (typically nitrogen) onto its surface. This property is critical for applications involving surface reactions, catalysis, or dissolution. Despite its importance, specific research findings detailing the surface area and porosity of pure Calcium dihydrogen diphosphate are not available in the examined literature.

Thermal Behavior and Decomposition Kinetics

Thermogravimetric and Differential Thermal Analysis (TG/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques to study the thermal decomposition of calcium dihydrogen diphosphate (B83284). TGA monitors the mass loss of the compound as a function of temperature, while DTA detects temperature differences between the sample and an inert reference, revealing endothermic or exothermic transitions. libretexts.orglinseis.co.krtuwien.ac.at

For calcium dihydrogen diphosphate, thermogravimetric analysis shows a significant weight loss in the temperature range of approximately 240°C to 500°C. This mass loss is primarily attributed to the elimination of water through the dehydration of the protonated phosphate (B84403) groups. This initial decomposition step results in the formation of amorphous phosphate phases before further transformation into crystalline structures at higher temperatures.

While detailed TG/DTA curves for the isolated decomposition of pure calcium dihydrogen diphosphate are not extensively detailed in the literature, its formation as an intermediate from precursors like monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) has been studied. semanticscholar.orgpreprints.org In these broader decomposition pathways, the transformation of Ca(H₂PO₄)₂ to CaH₂P₂O₇ represents a key polycondensation step. semanticscholar.orgpreprints.org

Dehydration and Intermolecular Condensation Pathways

CaH₂P₂O₇(s) → CaP₂O₆(s) + H₂O(g)

This reaction signifies the intramolecular dehydration of the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻) to form calcium metaphosphate (CaP₂O₆). semanticscholar.orgpreprints.org

The decomposition pathway is a systematic process that begins with the loss of water and progresses through the formation of various condensed phosphates. The initial step involves the condensation of the protonated phosphate groups, which is an endothermic process observed in DTA analyses of its precursor compounds. This condensation is crucial for the development of more complex phosphate structures at elevated temperatures.

Formation of Condensed Phosphate Phases (e.g., Pyrophosphates, Polyphosphates, Metaphosphates)

Heating calcium dihydrogen diphosphate to various temperatures results in a series of condensed phosphate phases. The specific phase formed is highly dependent on the temperature and duration of the thermal treatment.

The thermal transformation pathway can be summarized as follows:

Amorphous Phases: The initial dehydration between 240°C and 500°C leads to the formation of amorphous calcium phosphate phases.

Calcium Metaphosphate (CaP₂O₆): This is a final product when the decomposition pathway originates from precursors like Ca(H₂PO₄)₂·H₂O, with CaH₂P₂O₇ acting as an intermediate. semanticscholar.orgpreprints.org

Calcium Pyrophosphate (Ca₂P₂O₇): Further heating of the decomposition products at higher temperatures promotes the formation of different polymorphs of calcium pyrophosphate. researchgate.net An amorphous calcium pyrophosphate (CPP) can crystallize into the γ-CPP form, which then transforms into the β-CPP polymorph at temperatures of 375°C or higher. researchgate.net

Higher Temperature Polymorphs: At significantly higher temperatures, distinct crystalline forms of calcium pyrophosphate emerge. Heating to 750°C facilitates the formation of β-Ca₂P₂O₇, while the α-Ca₂P₂O₇ polymorph develops in the temperature range of 1140-1350°C.

The formation of these various phases is detailed in the table below.

| Temperature Range (°C) | Condensed Phosphate Phase Formed | Citation |

|---|---|---|

| 240 - 500 | Amorphous Calcium Phosphates | |

| ≥ 375 | β-Calcium Pyrophosphate (β-CPP) | researchgate.net |

| > 500 | Calcium Metaphosphate (CaP₂O₆) | semanticscholar.orgpreprints.org |

| 750 | β-Calcium Pyrophosphate (β-Ca₂P₂O₇) | |

| 1140 - 1350 | α-Calcium Pyrophosphate (α-Ca₂P₂O₇) |

Kinetic Analysis of Thermal Transformations (e.g., Non-Isothermal Methods, Activation Energy Determination, Isoconversional Methods)

The study of the kinetics of thermal transformations provides insights into the reaction mechanisms and the energy barriers involved. This is typically achieved through methods that analyze data from thermal analysis experiments like TGA.

Non-Isothermal Methods: In non-isothermal kinetics, the sample is heated at a constant rate (β = dT/dt), and the rate of conversion (dα/dt) is monitored as a function of temperature. researchgate.net This approach allows for the rapid determination of kinetic parameters over a wide temperature range from a series of experiments at different heating rates. researchgate.netnetzsch.com

Activation Energy Determination: The activation energy (Ea) is a crucial kinetic parameter representing the minimum energy required for the transformation to occur. While specific activation energy values for the thermal decomposition of pure calcium dihydrogen diphosphate are not readily available in the surveyed literature, methods like the Coats-Redfern method are commonly used for such determinations in solid-state reactions. researchgate.net

Isoconversional Methods: Isoconversional methods, also known as model-free methods, are powerful tools for analyzing the kinetics of complex solid-state reactions where the reaction mechanism may change with the extent of conversion. researchgate.net These methods, including those developed by Friedman, Ozawa-Flynn-Wall, and Kissinger-Akahira-Sunose (KAS), analyze the relationship between temperature and heating rate at a constant conversion value (α). researchgate.netresearchgate.net This approach allows for the determination of the activation energy as a function of the conversion degree without assuming a specific reaction model. researchgate.net For complex, multi-step decompositions, mathematical deconvolution techniques can be applied to separate overlapping processes, providing a more detailed kinetic analysis of each individual step. researchgate.netrsc.org

Detailed kinetic studies applying these methods specifically to the thermal decomposition of isolated calcium dihydrogen diphosphate have not been extensively reported. Research in this area has more commonly focused on its precursor compounds, such as calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O) and monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O). researchgate.netnetzsch.com

Chemical Reactivity and Aqueous Solution Chemistry

Hydrolysis and Dissolution Phenomena

The dissolution of calcium phosphates is a critical aspect of their chemistry. Calcium dihydrogen diphosphate (B83284) is described as being slightly soluble in water. sigmaaldrich.com Specifically, its solubility is reported as 1.8 g/100 cc at 30°C. nih.gov Another source indicates a solubility of 18 g/L at 30°C. fishersci.comfishersci.caamericanelements.com In hot water, the compound is known to decompose. nih.gov

The process of dissolution can be complex. For instance, the dissolution of triclinic calcium pyrophosphate dihydrate (t-CPPD), a related compound, is described by the polynuclear model. acs.orgresearchgate.net The rate of dissolution can also be influenced by the crystal's morphology; acicular (needle-like) t-CPPD crystals dissolve about twice as fast as columnar ones. acs.orgresearchgate.netacs.org This difference is attributed to the larger edge length per unit area in acicular crystals, which may facilitate dissolution. acs.orgresearchgate.net

Hydrolysis, the reaction with water, is a key process for calcium phosphates. For instance, dicalcium phosphate (B84403) dihydrate (DCPD) can hydrolyze to form other calcium phosphate phases. nih.govnih.gov In the absence of other ions, this hydrolysis can be incomplete, partially converting DCPD to hydroxyapatite (B223615) (HAp) at 25°C. nih.gov This formation of HAp suggests that the dissolution of DCPD is incongruent, meaning the solid does not dissolve uniformly into its constituent ions. nih.gov The presence of other substances, such as fluoride (B91410), can significantly promote the hydrolysis of acidic calcium phosphates to apatite. nih.govresearchgate.net

Interaction Mechanisms with Metal Cations and Inorganic Salts (e.g., Copper, Zinc, Cobalt Sulfates)

The interaction of calcium pyrophosphates with metal cations is a significant area of study. While specific data on the interaction of calcium dihydrogen diphosphate with copper, zinc, and cobalt sulfates is not prevalent in the provided search results, the broader behavior of pyrophosphates in the presence of divalent cations offers valuable insights.

The formation of calcium pyrophosphate crystals is notably affected by the presence of other ions. researchgate.netscispace.com For example, magnesium ions (Mg²⁺) have a more pronounced effect on the crystal phase formed than equimolar concentrations of calcium ions (Ca²⁺). researchgate.net At a magnesium concentration of 1.0 mM, a distinct calcium magnesium pyrophosphate crystal phase can form. researchgate.net This suggests that other divalent cations, such as copper (Cu²⁺), zinc (Zn²⁺), and cobalt (Co²⁺), would also interact with the pyrophosphate anion, potentially forming their own respective pyrophosphate salts or mixed-metal complexes. The specific nature of these interactions would depend on the concentration of the metal cations and the physicochemical conditions of the solution.

Furthermore, the presence of sodium ions (Na⁺) can also influence the type of crystal that precipitates. researchgate.netscispace.com When the concentration of Na⁺ is greater than 120 mM, calcium disodium (B8443419) pyrophosphates are known to precipitate. researchgate.net This indicates that the ionic environment, including the presence of various inorganic salts, plays a crucial role in the aqueous chemistry of calcium pyrophosphates.

Phase Transformations in Solution Environments

Calcium phosphates are known to undergo various phase transformations in aqueous solutions. These transformations are often driven by the relative thermodynamic stabilities of the different phases under specific solution conditions.

For example, dicalcium phosphate dihydrate (CaHPO₄·2H₂O) can hydrolyze to form octacalcium phosphate (OCP) at a pH between 6.2 and 6.8 and temperatures of 25-37°C. nih.gov At higher pH or higher temperatures, more thermodynamically stable apatitic compounds are formed. nih.gov The presence of fluoride ions can direct this transformation towards the formation of apatite. nih.gov

The initial phase that precipitates from a solution may not be the most stable one. Studies on the precipitation of calcium orthophosphates have shown that even with a starting Ca/P molar ratio of 0.5, which corresponds to Ca(H₂PO₄)₂, the initial precipitates can be dicalcium phosphate dihydrate (CaHPO₄·2H₂O) and dicalcium phosphate anhydrous (CaHPO₄) in solutions with a pH of 3-4. mdpi.com This highlights that the phase composition of the precipitate is highly dependent on the acidity of the solution and the temperature, not just the initial stoichiometry of the reactants. mdpi.com

Over time, precipitates can age in the mother solution, leading to changes in their phase composition and the Ca/P ratio in both the solid and the solution. mdpi.com This can cause shifts in equilibrium and changes in the solubility of the precipitates. mdpi.com For instance, the conversion of monoclinic calcium pyrophosphate tetrahydrate (m-CPPTβ) to triclinic calcium pyrophosphate dihydrate (t-CPPD) can be achieved at a pH of 4.5 and a temperature of 50°C. acs.org

Physicochemical Parameters Influencing Solution Behavior (e.g., pH, Temperature, Concentration)

The behavior of calcium dihydrogen diphosphate and related calcium phosphates in aqueous solutions is highly sensitive to several physicochemical parameters.

pH: The hydrogen ion concentration is a critical factor. The dissolution and growth rates of triclinic calcium pyrophosphate dihydrate (t-CPPD) are studied in the pH range of 5-7. acs.orgresearchgate.net The hydrolysis of dicalcium phosphate dihydrate (DCPD) is also pH-dependent, with octacalcium phosphate forming in the pH range of 6.2-6.8, and more stable apatitic compounds forming at higher pH values. nih.gov The solubility of different calcium phosphates also varies significantly with pH. mdpi.com

Temperature: Temperature affects both the rate of reactions and the stability of different phases. The decomposition of calcium dihydrogen diphosphate is noted to occur in hot water. nih.gov The hydrolysis of DCPD to hydroxyapatite is more extensive at higher temperatures. nih.gov The formation of different calcium phosphate phases during precipitation is also influenced by temperature. mdpi.com For instance, at 50°C and a pH of 4.5, monoclinic calcium pyrophosphate tetrahydrate can be converted to acicular triclinic calcium pyrophosphate dihydrate. acs.org

Concentration: The concentration of calcium and pyrophosphate ions, as well as other ions in solution, determines the saturation level and drives precipitation and dissolution. The formation of different calcium pyrophosphate crystal phases, such as triclinic (CPPD(T)) and monoclinic (CPPD(M)), occurs at different pyrophosphate concentrations. scispace.com The ratio of phosphate to pyrophosphate ions is also a crucial determinant of the crystal product formed. researchgate.net

Table of Physicochemical Influences on Calcium Phosphate Behavior

| Parameter | Influence on Calcium Phosphate Behavior | Example |

|---|---|---|

| pH | Affects dissolution, growth rates, and hydrolysis products. acs.orgresearchgate.netnih.gov | Dicalcium phosphate dihydrate hydrolyzes to octacalcium phosphate at pH 6.2-6.8 and to apatitic compounds at higher pH. nih.gov |

| Temperature | Influences reaction rates, phase stability, and decomposition. nih.govacs.orgnih.gov | Calcium dihydrogen diphosphate decomposes in hot water. nih.gov Hydrolysis of dicalcium phosphate dihydrate is more extensive at higher temperatures. nih.gov |

| Concentration | Determines saturation, precipitation, and the type of crystal phase formed. scispace.comresearchgate.net | Different crystal forms of calcium pyrophosphate dihydrate (triclinic and monoclinic) precipitate at different pyrophosphate concentrations. scispace.com |

| Ionic Environment | Presence of other ions like Mg²⁺ and Na⁺ can alter the resulting crystal phase. researchgate.net | Magnesium ions favor the formation of monoclinic calcium pyrophosphate dihydrate over the triclinic form. researchgate.net |

Theoretical and Computational Investigations

Quantum Mechanical and Ab Initio Approaches (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a high level of accuracy in describing the electronic structure and bonding in calcium phosphate (B84403) species. Ab initio calculations, which are based on first principles without empirical parameters, have been instrumental in elucidating the structures and stabilities of various calcium phosphate clusters in vacuum and in the presence of solvent molecules. whiterose.ac.ukrsc.org These studies have provided valuable data on bond lengths, bond angles, and vibrational frequencies, which can be used to interpret experimental spectroscopic data. rsc.org

DFT calculations have been employed to investigate the structure and stability of Posner's clusters, which are thought to be important precursors in the nucleation of calcium phosphates. whiterose.ac.uk Some studies have shown that in a vacuum, the symmetrical structure of a Posner's cluster may undergo distortion and contraction. whiterose.ac.uk Furthermore, quantum mechanical approaches have been used to calibrate and validate force fields for classical molecular dynamics simulations, ensuring that the empirical models accurately represent the underlying quantum mechanical interactions. nih.govcore.ac.ukwhiterose.ac.uk The interactions of phosphate anions such as PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻ with water have been calibrated by comparing results from ab initio molecular dynamics with both Generalized Gradient Approximation (GGA) and hybrid density functional theory with dispersion corrections. nih.govwhiterose.ac.ukacs.org

Recent research has integrated hyperpolarized Nuclear Magnetic Resonance (NMR) with molecular dynamics simulations and quantum mechanical calculations to gain atomistic structural insights into calcium phosphate prenucleation clusters. acs.orgnih.gov By simulating cluster structures and computing chemical shift parameters, researchers can derive models of solution-state structural ensembles, even for very short-lived species. acs.orgnih.gov

Molecular Dynamics Simulations of Aqueous Systems

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of calcium dihydrogen diphosphate (B83284) in aqueous solutions, allowing researchers to study processes that occur over timescales ranging from picoseconds to microseconds. mdpi.com These simulations model the interactions between ions and water molecules, offering insights into solvation structures, ion pairing, and the early stages of aggregation. nih.gov

MD simulations have been used to investigate the aggregation and clustering of calcium and phosphate ions in water, revealing the formation of aggregates with compositions and calcium coordination similar to those found in Posner's clusters. whiterose.ac.ukgoldschmidtabstracts.inforsc.org The stoichiometry of these clusters is dependent on the ionic composition of the solution, with calcium-deficient clusters forming in solutions with a low calcium-to-phosphorus ratio and clusters containing protonated phosphate groups forming in neutral solutions. whiterose.ac.ukgoldschmidtabstracts.inforsc.orgucl.ac.uk These simulations have also shown that Posner-like clusters can be connected by phosphate groups, which act as a bridge between their central calcium ions. whiterose.ac.ukgoldschmidtabstracts.inforsc.orgucl.ac.uk

Classical molecular dynamics simulations and free energy methods have been employed to better understand the molecular processes that occur before the initial nucleation event for calcium phosphate biominerals. acs.orgnih.govwhiterose.ac.uk These simulations have been used to compute the association constants for the formation of negatively charged complexes containing calcium and phosphate ions in aqueous solution. acs.orgnih.govwhiterose.ac.uk

Force Field Development and Validation for Calcium Phosphate Systems

The accuracy of classical molecular dynamics simulations is heavily dependent on the quality of the force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms. nih.govcore.ac.uk Significant effort has been dedicated to developing and validating accurate force fields for calcium phosphate systems. nih.govcore.ac.ukwhiterose.ac.ukacs.org

New force fields have been derived for the aqueous calcium phosphate system that aim to reproduce key thermodynamic properties, including the free energies of hydration of the ions and the solubility of the solid mineral phases. nih.govwhiterose.ac.ukacs.org The development of these force fields often involves calibrating the interactions of phosphate anions with water by comparing them with results obtained from ab initio molecular dynamics. nih.govwhiterose.ac.ukacs.org

To validate a new force field, its ability to reproduce experimental data is tested. nih.govwhiterose.ac.ukacs.org This includes comparing the simulated structural and mechanical properties of solid calcium phosphate phases with experimental values. nih.govwhiterose.ac.ukacs.org The thermodynamics of ion pairing for calcium phosphate species in water as computed by the force field is also compared with experimental data. nih.govwhiterose.ac.ukacs.org The development of reactive force fields, such as ReaxFF, allows for the simulation of chemical reactions, including the formation and breaking of bonds, which is crucial for studying the dissolution and degradation of phosphate-based materials in aqueous environments. aip.orgnih.gov

Below is a data table summarizing some of the approaches and findings in force field development for calcium phosphate systems.

| Force Field Aspect | Approach | Key Findings |

| Derivation | Calibrated against thermodynamic properties like hydration free energies and solubility. nih.govwhiterose.ac.ukacs.org | A new force field was derived that accurately reproduces key thermodynamic properties of the aqueous calcium phosphate system. nih.govwhiterose.ac.ukacs.org |

| Validation | Benchmarked against experimental structural and mechanical properties of solid phases. nih.govwhiterose.ac.ukacs.org | The force field accurately reproduces the structural and mechanical properties of calcium phosphate minerals. nih.govwhiterose.ac.ukacs.org |

| Ion Pairing | Computed thermodynamics of ion pairing and compared with experimental data. nih.govwhiterose.ac.ukacs.org | The calculated thermodynamics of ion pairing are in excellent agreement with experimental data. nih.govwhiterose.ac.ukacs.org |

| Reactivity | Development of ReaxFF reactive force field for phosphate-based glasses. aip.org | ReaxFF parameters were developed to simulate the dissolution and degradation of these materials. aip.org |

Modeling of Ion Association and Nucleation Processes (e.g., Posner's Clusters, Protonation States)

Computational models have been crucial in advancing our understanding of the complex processes of ion association and nucleation in calcium phosphate systems. These models have been used to investigate the formation of prenucleation clusters, such as Posner's clusters, and the influence of factors like the protonation state of phosphate ions. whiterose.ac.ukresearchgate.net

Molecular dynamics simulations have provided strong evidence for the existence of Posner's clusters, with the chemical formula Ca₉(PO₄)₆, as short-range order in amorphous calcium phosphate. whiterose.ac.ukgoldschmidtabstracts.inforsc.orgucl.ac.uk These simulations have not only validated the Posner's model but have also revealed details about the structure and composition of the species that form during the early stages of nucleation, a scale that is still difficult to access experimentally. whiterose.ac.ukgoldschmidtabstracts.inforsc.orgucl.ac.uk The stoichiometry of these clusters is influenced by the solution's ionic composition. whiterose.ac.ukgoldschmidtabstracts.inforsc.orgucl.ac.uk

The protonation state of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) is a critical factor in the nucleation process, as it is dependent on the pH of the solution. harvard.eduresearchgate.netresearchgate.net Computational studies have explored the role of protonation in the association of calcium and phosphate ions. researchgate.net Quantum and classical molecular mechanics simulations have been used to elucidate the mechanisms of ion association, with a particular focus on the role of the phosphate ion's protonation state. researchgate.net These simulations suggest that the deprotonation of hydrogenphosphate ions can occur during crystal growth. researchgate.net

The following table presents different calcium phosphate clusters and their significance in nucleation processes.

| Cluster | Chemical Formula | Significance |

| Posner's Cluster | Ca₉(PO₄)₆ | A key prenucleation cluster in the formation of amorphous calcium phosphate and subsequently hydroxyapatite (B223615). whiterose.ac.ukgoldschmidtabstracts.inforsc.orgucl.ac.uk |

| Calcium Triphosphate Complex | [Ca(HPO₄)₃]⁴⁻ | Proposed as a nanometer-sized structural unit present before nucleation. nih.govresearchgate.net |

| Triple Ion Complex | [Ca₂…(HPO₄)…Ca₂]²⁺ | A potential intermediate that can release a proton to form a stable aggregate with a deprotonated phosphate ion. researchgate.net |

Computational Analysis of Surface Energetics and Crystal Growth Mechanisms

Computational methods are also employed to investigate the thermodynamics and kinetics of crystal growth, providing insights into surface energetics and the mechanisms by which crystals grow from solution. These studies are essential for understanding how factors like additives and impurities can influence the morphology and properties of the final crystalline material.

While direct computational studies specifically on the surface energetics and crystal growth of calcium dihydrogen diphosphate are not extensively detailed in the provided context, the developed force fields and simulation methodologies for calcium phosphate systems are directly applicable to such investigations. nih.govcore.ac.uk By simulating the interface between a crystal surface and the aqueous solution, it is possible to calculate surface energies and to observe the attachment and detachment of ions at different crystal faces.

These simulations can help to elucidate the role of specific ions and molecules in promoting or inhibiting crystal growth. For instance, the interaction of calcium and phosphate species with different crystal surfaces can be modeled to understand the anisotropic growth of crystals. Furthermore, the influence of protonation states on the surface chemistry and growth kinetics can be investigated. The combination of quantum mechanical calculations and molecular dynamics simulations provides a powerful framework for a detailed, atomistic understanding of the crystal growth mechanisms of calcium dihydrogen diphosphate and other calcium phosphate minerals. acs.orgnih.gov

Industrial and Advanced Material Applications Non Biomedical Focus

Role as Precursors in Fertilizer Production and Phosphate (B84403) Chemistry

Triple Superphosphate (TSP) Production:

TSP was one of the first high-concentration phosphorus fertilizers to be widely used in the 20th century. The primary active component of TSP is monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O). acs.org The production process involves the reaction of finely ground phosphate rock with phosphoric acid. samaterials.com This reaction converts the less soluble phosphates found in the rock into the highly water-soluble monocalcium phosphate, making the phosphorus readily available for plant uptake. Over 90% of the total phosphorus in TSP is water-soluble.

The generalized chemical reaction for the production of TSP can be represented as:

Ca₅(PO₄)₃F (phosphate rock) + 7H₃PO₄ → 5Ca(H₂PO₄)₂ + HF

The resulting product is then typically granulated and cured for several weeks to allow the chemical reactions to complete. samaterials.com In addition to its high phosphorus content, TSP also provides calcium, an essential secondary nutrient for plants.

Microadditives in Fertilizers:

Beyond its primary role in TSP, calcium phosphates, including monocalcium phosphate, are used as microadditives in various fertilizer blends. alfa-chemistry.com These additions can help to improve the physical properties of the fertilizer granules and provide a supplemental source of calcium and phosphorus.

| Fertilizer Component | Chemical Formula | Role of Calcium Dihydrogen Diphosphate (B83284) | Key Benefit |

| Triple Superphosphate (TSP) | Ca(H₂PO₄)₂·H₂O | Primary active ingredient | High water-soluble phosphorus content |

| Blended Fertilizers | Varies | Microadditive | Source of calcium and phosphorus, improves physical properties |

Integration in Ceramic and Glass Technologies

Calcium dihydrogen diphosphate serves as a valuable precursor in the fabrication of various ceramic and glass materials due to the products of its thermal decomposition.

Porous Ceramics:

The thermal treatment of calcium dihydrogen diphosphate is a key step in the production of calcium phosphate-based ceramics. alfa-chemistry.com Upon heating, it undergoes dehydration and condensation reactions to form calcium pyrophosphate (Ca₂P₂O₇) and subsequently calcium polyphosphate (Ca(PO₃)₂). acs.orgalfa-chemistry.com These materials are used in the creation of porous ceramic structures. The controlled release of water vapor during the thermal decomposition of Ca(H₂PO₄)₂·H₂O can contribute to the formation of porosity within the ceramic body. The final phase composition of the ceramic can be tailored by controlling the heating temperature and atmosphere.

Calcium Metaphosphate Development in Glass Technologies:

Calcium metaphosphate (Ca(PO₃)₂), the final product of the thermal decomposition of calcium dihydrogen diphosphate at temperatures above 500°C, is a key component in certain types of phosphate glasses. chalcogen.ro These glasses are known for their unique optical properties and biocompatibility. The addition of calcium metaphosphate to the glass formulation can modify the glass network, influencing properties such as the refractive index, thermal expansion, and chemical durability. Research into calcium phosphate glass systems is ongoing, with applications in optics and other advanced technologies.

| Application | Precursor Compound | Key Thermal Transformation Product | Desired Material Property |

| Porous Ceramics | Calcium Dihydrogen Diphosphate Monohydrate | Calcium Pyrophosphate, Calcium Polyphosphate | Controlled porosity, specific phase composition |

| Glass Technologies | Calcium Dihydrogen Diphosphate | Calcium Metaphosphate | Modified optical and thermal properties |

Emerging Catalytic Applications

While the direct catalytic application of calcium dihydrogen diphosphate in processes like biogasoline production is not yet widely established, the broader class of calcium phosphates and their thermally derived products are showing significant potential in various catalytic systems. The acidic and basic sites present on the surface of calcium phosphates can be tuned by altering the Ca/P ratio, making them versatile catalyst supports.

Research has demonstrated the use of calcium phosphate as a support for cobalt catalysts in Fischer-Tropsch synthesis, a process for producing synthetic liquid fuels from syngas. The use of a calcium phosphate support can minimize strong metal-support interactions, which can be a drawback with traditional supports like alumina (B75360) and silica.

Furthermore, other forms of calcium phosphate have been investigated as catalysts for hydrogen production from the methanolysis of sodium borohydride. mdpi.com Although specific research on calcium dihydrogen diphosphate for biogasoline production is limited, the catalytic activity of its thermal decomposition products, such as calcium pyrophosphate and calcium metaphosphate, in related hydrocarbon transformations is an area of active investigation.

Development of Engineered Materials Through Controlled Thermal Transformations

The controlled thermal decomposition of calcium dihydrogen diphosphate monohydrate is a key process for the synthesis of various engineered calcium phosphate materials. The transformation pathway involves a series of dehydration and condensation steps, each yielding a distinct compound with specific properties.

The thermal decomposition process can be summarized as follows:

Dehydration of coordinated water: Ca(H₂PO₄)₂·H₂O → Ca(H₂PO₄)₂ + H₂O

Intramolecular dehydration and condensation: Ca(H₂PO₄)₂ → CaH₂P₂O₇ + H₂O

Further condensation to polyphosphate: CaH₂P₂O₇ → Ca(PO₃)₂ + H₂O

This sequence of reactions allows for the production of materials with tailored compositions and structures. For example, by carefully controlling the temperature and duration of the heat treatment, it is possible to produce phase-pure calcium pyrophosphate (CaH₂P₂O₇) or calcium polyphosphate (Ca(PO₃)₂). acs.orgalfa-chemistry.com These materials have applications in ceramics, dental cements, and as food additives. The ability to engineer the final product by manipulating the thermal processing of calcium dihydrogen diphosphate highlights its versatility as a precursor for advanced materials.

Thermal Transformation Products of Calcium Dihydrogen Diphosphate Monohydrate

| Temperature Range (°C) | Transformation Product | Chemical Formula |

|---|---|---|

| ~100-200 | Anhydrous Calcium Dihydrogen Diphosphate | Ca(H₂PO₄)₂ |

| ~200-300 | Calcium Acid Pyrophosphate | CaH₂P₂O₇ |

Future Research Directions and Unaddressed Challenges

Innovations in Green Synthesis Methodologies

The development of environmentally benign synthesis methods for calcium phosphates is a key research focus, aiming to reduce energy consumption, minimize waste, and utilize sustainable precursors. While many conventional methods exist, the trend is shifting towards "green chemistry" approaches.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to shorter reaction times and potentially different crystalline structures compared to conventional heating. Microwave-induced combustion synthesis is one such method that has been explored for producing calcium pyrophosphate materials. researchgate.net

Biomimetic and Bio-inspired Routes: Taking inspiration from natural biomineralization processes, researchers are developing methods that use organic molecules like citrate (B86180) to guide the formation of calcium phosphate (B84403) nanoparticles under mild, aqueous conditions. acs.org This approach allows for fine control over particle size and phase.

Use of Natural Precursors: Employing waste materials or naturally derived extracts as precursors is a growing trend. For instance, facile green synthesis has been reported for related materials using plant extracts, which is cost-effective and eco-friendly. researchgate.net

Simple Precipitation Routes: The development of rapid and simple precipitation methods at ambient temperatures using different media systems (e.g., aqueous, acetone-water) presents a cost-effective and efficient way to produce calcium phosphates. chalcogen.ro The choice of solvent can significantly influence the physical properties of the final product. chalcogen.ro

These green methodologies are not only crucial for reducing the environmental footprint but also for potentially producing novel phases and morphologies of calcium dihydrogen diphosphate (B83284) with unique properties.

| Methodology | Key Principle | Potential Advantages for CaH₂P₂O₇ Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating using microwave radiation. | Reduced reaction time, energy efficiency, potential for novel phases. | researchgate.net |

| Biomimetic Precipitation | Using organic molecules (e.g., citrate) to mimic natural bone formation. | Control over nanoparticle size and morphology, mild reaction conditions. | acs.org |

| Natural Precursor Utilization | Employing plant extracts or other natural materials. | Cost-effective, environmentally friendly, sustainable. | researchgate.net |

| Rapid Precipitation | Simple mixing of precursors in various media at ambient temperature. | Fast, simple, cost-effective, potential to control properties via solvent choice. | chalcogen.ro |

Advanced In-Situ Characterization Techniques

A significant challenge in materials science is understanding the precise mechanisms of crystal nucleation and growth. Traditional characterization techniques often only analyze the final product. Advanced in-situ methods, however, allow researchers to observe material formation in real-time, providing invaluable insights into reaction pathways and kinetics.

Future research will heavily rely on techniques such as:

Liquid-Phase Transmission Electron Microscopy (TEM): This powerful technique enables the direct visualization of nanoparticle formation and transformation in a liquid environment. researchgate.net Researchers can observe the entire process from the aggregation of prenucleation clusters to the formation of amorphous phases and their subsequent crystallization into the final structure. researchgate.net To mitigate potential damage from the electron beam, which can decompose water molecules, ultra-conductive window materials like graphene are being employed. researchgate.net

Light-Coupled Microscopy: The development of new facilities that couple light with transmission electron microscopy will allow for dynamic studies of material processes under different stimuli. 4tu.nl

In-Situ X-ray Diffraction (XRD) and Spectroscopy: Techniques like in-situ XRD, Fourier Transform Infrared (FTIR), and Raman spectroscopy can track phase transformations and changes in chemical bonding during the synthesis process. cnr.it A hybrid approach combining hyperspectral Raman imaging with polarized light microscopy has shown high specificity in identifying different calcium phosphate crystals, a technique that could be adapted to study the formation of calcium dihydrogen diphosphate. researchgate.net

These advanced characterization tools are critical for moving beyond "black box" synthesis and achieving precise control over the crystallographic phase, size, and morphology of calcium dihydrogen diphosphate.

Computational Predictions for Novel Material Design

Computational modeling and simulation are becoming indispensable tools for accelerating materials discovery and design. By predicting material properties before synthesis, researchers can narrow down promising candidates and optimize experimental parameters, saving time and resources.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: Classical MD simulations can be used to understand the early stages of nucleation, such as the formation of ion pairs and prenucleation clusters in solution. researchgate.net This provides a molecular-level understanding of how synthesis conditions might influence the final product.

Density Functional Theory (DFT): DFT calculations are employed to explore the molecular structure and energetic stability of different crystal phases and to understand the effects of doping or surface modifications. ucl.ac.uk

Machine Learning and Artificial Neural Networks: These data-driven models can predict the properties of materials based on a set of input parameters. For example, models have been developed to predict the mechanical properties and setting times of calcium phosphate cements based on their composition and liquid-to-powder ratio. nih.gov This approach can be extended to predict various properties of new materials based on calcium dihydrogen diphosphate.

The synergy between computational prediction and experimental validation is a powerful paradigm for designing novel calcium dihydrogen diphosphate-based materials with tailored functionalities for specific applications.

| Computational Method | Primary Application | Insight Provided for CaH₂P₂O₇ Research | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulating atomic and molecular motion. | Understanding of prenucleation events and crystallization pathways. | researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure of materials. | Prediction of structural stability, electronic properties, and reaction energetics. | ucl.ac.uk |

| Artificial Neural Networks (ANN) | Predicting outputs from input data. | Forecasting material properties (e.g., mechanical, chemical) based on synthesis parameters. | nih.gov |

Exploration of Sustainable and Novel Non-Biomedical Applications

While calcium phosphates are extensively studied for biomedical applications, significant opportunities exist in other fields, particularly those focused on sustainability.

A major emerging application is in precision agriculture . Calcium phosphate nanoparticles are being engineered as slow-release nanofertilizers. acs.orgnih.gov These materials can be loaded with essential plant macronutrients like nitrogen (in the form of urea (B33335) or nitrate) and potassium. nih.govmdpi.com

Benefits: The nanostructure provides a large surface area for nutrient loading, and the gradual dissolution of the calcium phosphate matrix ensures a slow and sustained release of nutrients to the plants. nih.govmdpi.com This enhances fertilization efficiency and significantly reduces nutrient runoff, which is a major environmental problem associated with conventional fertilizers. mdpi.com Preliminary studies have shown that these nanofertilizers can reduce the amount of nitrogen supplied to plants by 40% without impacting crop yield. acs.orgnih.gov

Other potential non-biomedical applications that warrant further investigation include:

Environmental Remediation: The high surface area and ion-exchange capabilities of calcium phosphates suggest their potential use in treating pollutants in water and soil. springernature.com

Advanced Food Technology: Calcium dihydrogen diphosphate is already used in food as a stabilizer, leavening agent, and emulsifier. fao.org Future research could focus on designing nanostructured versions to enhance texture, improve nutrient delivery, or create novel food systems.

Catalysis: The surface chemistry of calcium phosphates could be tailored to create catalytic materials for various chemical transformations, contributing to green chemistry processes.

The exploration of these non-biomedical applications represents a significant unaddressed challenge and a promising direction for future research on calcium dihydrogen diphosphate, aligning with global goals for sustainability and resource efficiency.

Q & A

Q. What laboratory synthesis methods yield high-purity calcium dihydrogendiphosphate (Ca(H₂PO₄)₂)?

Methodological Answer:

- Use stoichiometric reactions between calcium carbonate (CaCO₃) and phosphoric acid (H₃PO₄) under controlled pH (3.5–4.5) to avoid secondary phases like tricalcium phosphate.

- Purify via recrystallization in aqueous ethanol, and confirm purity through X-ray diffraction (XRD) matching reference patterns for monohydrate (CAS 7758-23-8) or dihydrate forms .

- Validate via thermal gravimetric analysis (TGA) to quantify hydrate water content (e.g., ~1.5% weight loss at 150°C for monohydrate) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

Methodological Answer:

Q. How can researchers quantify this compound in complex mixtures?

Methodological Answer:

- Ion Chromatography : Separate phosphate ions using anion-exchange columns with conductivity detection .

- ICP-OES : Measure calcium content (λ = 317.933 nm) and cross-validate with stoichiometric calculations .

Advanced Research Questions

Q. How to resolve contradictions in reported thermal decomposition pathways of this compound hydrates?

Methodological Answer:

Q. What experimental design principles apply when studying this compound in phosphate-based composites?

Methodological Answer:

- Factorial Design : Vary Ca/P ratios (1.0–1.67) and sintering temperatures (400–800°C) to optimize mechanical properties.

- Porosity Analysis : Use mercury intrusion porosimetry to correlate processing conditions with pore-size distribution .

- Statistical Validation : Conduct triplicate trials and apply ANOVA to isolate significant variables .

Q. How to analyze hydrogen-bonding networks in this compound crystals using crystallographic tools?

Methodological Answer:

- Refine crystal structures with SHELXL , focusing on H-atom positions and displacement parameters .

- Visualize hydrogen bonds (D···A distances < 3.2 Å, angles > 120°) using ORTEP-3 and classify motifs via graph-set analysis .

- Compare with isostructural compounds (e.g., [C₆H₉N₃O][H₂P₂O₇]) to identify conserved bonding patterns .

Methodological Notes

- Cross-Validation : Always pair XRD with spectroscopic techniques (e.g., FTIR) to confirm phase purity and hydration states .

- Error Mitigation : Document environmental conditions (humidity, temperature) during synthesis and analysis to address reproducibility challenges .

- Computational Integration : Use WinGX for crystallographic data management and TOPOS for topological analysis of hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.